molecular formula C13H9ClF3N3OS B2863056 (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea CAS No. 1797096-10-6

(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea

Cat. No.: B2863056
CAS No.: 1797096-10-6
M. Wt: 347.74
InChI Key: BUSXQPGPBCDEQR-UHFFFAOYSA-N
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Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives, such as the compound , is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular formula of a similar compound, chlorfluazuron, is C20H9Cl3F5N3O3 . It contains a benzoylurea group, which is common in insecticides .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and depend on the specific compound and the desired end product . For example, the chloride in one intermediate was transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives depend on the specific compound. For example, chlorfluazuron has a density of 1.663 at 20 °C . Its solubility in water is less than 0.01 mg/l at 20 °C .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of thiourea derivatives, including those similar to (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea, have been explored in various studies. For instance, a study reported the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines from heteroaryl-thioureas using a metal-free approach with phenyliodine(III) bis(trifluoroacetate) as the oxidant (Mariappan et al., 2016).

Computational Studies and Molecular Docking

  • Computational quantum chemical studies and molecular docking have been conducted on similar compounds. For example, a study on 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea revealed insights into its structure and interaction with biological molecules (Mushtaque et al., 2016).

Spectroscopic and Crystallographic Analysis

  • Spectroscopic and X-ray crystallographic techniques have been employed to analyze the structure of related thiourea compounds, offering insights into their molecular configuration and stability (Mary et al., 2016).

Potential for Biological Activities

  • Studies have also explored the biological activities of thiourea derivatives, with findings indicating herbicidal activities and the potential for developing new drugs (Yan et al., 2008).

Applications in Organic Chemistry

  • In the field of organic chemistry, thiourea derivatives have been investigated for their roles as hydrogen-bonding organocatalysts in various reactions (Lippert et al., 2012).

Exploration in Quantum Calculations

  • Quantum calculations have been performed on thiourea derivatives, contributing to a deeper understanding of their chemical properties and reactivity (Dawood et al., 2013).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Properties

IUPAC Name

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N3OS/c14-10-5-7(13(15,16)17)6-19-11(10)21-9-3-1-8(2-4-9)20-12(18)22/h1-6H,(H3,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSXQPGPBCDEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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